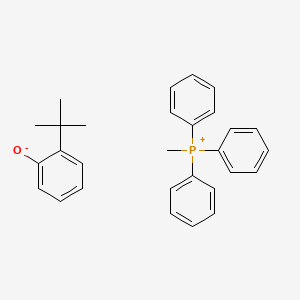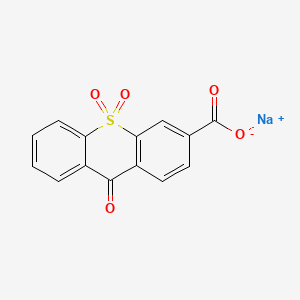
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde est un composé chimique de formule moléculaire C14H8NaO5S. Il s'agit d'un dérivé du thioxanthène, caractérisé par la présence d'un groupe carboxylate et d'un ion sodium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde implique généralement l'oxydation de dérivés du thioxanthène. Une méthode courante comprend la réaction du thioxanthène avec des agents oxydants forts tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées. La réaction est effectuée en milieu aqueux et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
En milieu industriel, la production du 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des paramètres de réaction, tels que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de systèmes automatisés garantit également une qualité constante et réduit le risque de contamination.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être davantage oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en son précurseur thioxanthène.
Substitution : Le groupe carboxylate peut être substitué par d'autres groupes fonctionnels, tels que les amines ou les alcools.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et aluminium, et autres agents réducteurs.
Substitution : Divers nucléophiles, tels que les amines, les alcools et les thiols, en conditions acides ou basiques.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés du thioxanthène.
Substitution : Composés du thioxanthène fonctionnalisés.
4. Applications de recherche scientifique
Le 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés du thioxanthène et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, tels que les colorants et les pigments.
5. Mécanisme d'action
Le mécanisme d'action du 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut être due à l'inhibition d'enzymes bactériennes, tandis que ses propriétés anticancéreuses pourraient résulter de l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thioxanthene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 9-Oxo-9H-thioxanthène-3-carboxamide 10,10-dioxyde
- 9-Oxo-9H-thioxanthène-3-carbonitrile 10,10-dioxyde
Comparaison
Comparé à ses composés similaires, le 9-Oxo-9H-thioxanthène-3-carboxylate de sodium 10,10-dioxyde est unique en raison de la présence de l'ion sodium, qui peut influencer sa solubilité et sa réactivité. De plus, le groupe carboxylate confère des propriétés chimiques différentes par rapport aux groupes carboxamide et carbonitrile, le rendant adapté à des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
51762-61-9 |
|---|---|
Formule moléculaire |
C14H7NaO5S |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
sodium;9,10,10-trioxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13;/h1-7H,(H,16,17);/q;+1/p-1 |
Clé InChI |
PSQKJPZCKHRORW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



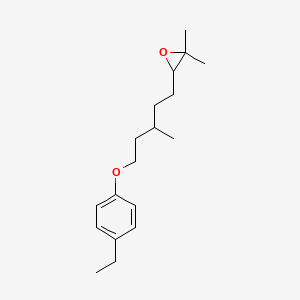
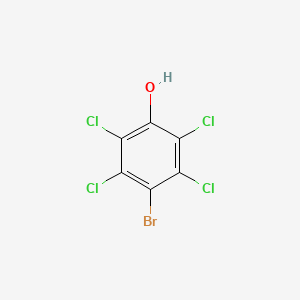

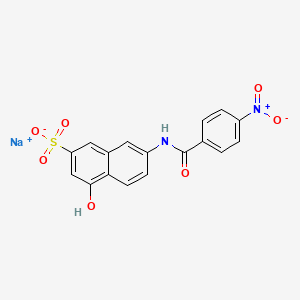

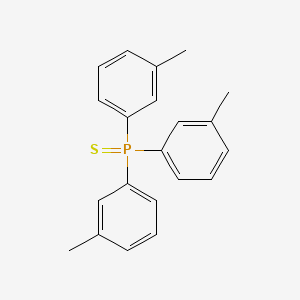
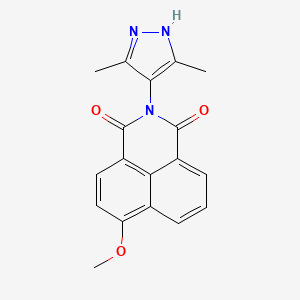


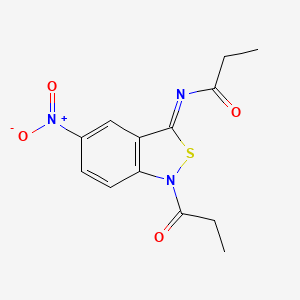
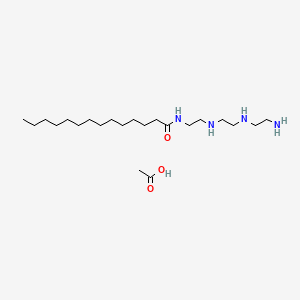
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
